REACTION_CXSMILES
|
N(C1C=CC(C[CH:9]2[CH2:20][N:19]([CH2:21][C:22]([OH:24])=[O:23])[CH2:18][CH2:17][N:16]([CH2:25][C:26]([OH:28])=[O:27])[CH2:15][CH2:14][N:13]([CH2:29][C:30]([OH:32])=[O:31])[CH2:12][CH2:11][N:10]2[CH2:33][C:34]([OH:36])=[O:35])=CC=1)=C=S.[N-]=C=S>>[CH2:9]1[N:10]([CH2:33][C:34]([OH:36])=[O:35])[CH2:11][CH2:12][N:13]([CH2:29][C:30]([OH:32])=[O:31])[CH2:14][CH2:15][N:16]([CH2:25][C:26]([OH:28])=[O:27])[CH2:17][CH2:18][N:19]([CH2:21][C:22]([OH:24])=[O:23])[CH2:20]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=S)C1=CC=C(CC2N(CCN(CCN(CCN(C2)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=S
|
Name
|
p-SCN Bn DOTA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |